molecular formula C13H14ClN B3043381 2-Phenylbenzylamine hydrochloride CAS No. 854207-87-7

2-Phenylbenzylamine hydrochloride

Cat. No. B3043381
CAS RN: 854207-87-7
M. Wt: 219.71 g/mol
InChI Key: QLAUXYZNTQYBJG-UHFFFAOYSA-N
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Description

2-Phenylbenzylamine hydrochloride is a compound with the molecular formula C13H14ClN . It has a molecular weight of 219.71 g/mol . The compound appears as a white to pale yellow solid .


Molecular Structure Analysis

The InChI code for 2-Phenylbenzylamine hydrochloride is InChI=1S/C13H13N.ClH/c14-10-12-8-4-5-9-13 (12)11-6-2-1-3-7-11;/h1-9H,10,14H2;1H . The compound’s canonical SMILES is C1=CC=C (C=C1)C2=CC=CC=C2CN.Cl .


Physical And Chemical Properties Analysis

2-Phenylbenzylamine hydrochloride has a molecular weight of 219.71 g/mol . It is a white to pale yellow solid . The compound should be stored at 0-8°C .

Mechanism of Action

Target of Action

2-Phenylbenzylamine Hydrochloride is a synthetic inhibitor that binds to the active site of the human enzyme, DPP-4 . DPP-4 (Dipeptidyl peptidase-4) is an enzyme involved in glucose metabolism, making it a target for the treatment of diabetes .

Mode of Action

The compound interacts with its target, DPP-4, by binding to its active site . This interaction inhibits the activity of DPP-4, leading to an increase in GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that stimulates insulin secretion, thereby reducing blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by 2-Phenylbenzylamine Hydrochloride affects the glucose metabolism pathway . By increasing GLP-1 levels, the compound enhances insulin secretion and inhibits glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by muscles, effectively lowering blood glucose levels .

Result of Action

The molecular effect of 2-Phenylbenzylamine Hydrochloride’s action is the inhibition of DPP-4 activity, leading to increased levels of GLP-1 . On a cellular level, this results in enhanced insulin secretion and reduced glucagon release, which collectively contribute to the lowering of blood glucose levels . This makes 2-Phenylbenzylamine Hydrochloride potentially useful in the treatment of diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the effectiveness of enzyme inhibitors like 2-Phenylbenzylamine Hydrochloride . Additionally, exposure to certain environmental chemicals can also impact drug metabolism . Therefore, understanding the environmental context is crucial for predicting the compound’s behavior in a biological system.

properties

IUPAC Name

(2-phenylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11;/h1-9H,10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAUXYZNTQYBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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